molecular formula C11H14ClNO B6187681 2-(4-aminophenyl)cyclopentan-1-one hydrochloride CAS No. 2639437-67-3

2-(4-aminophenyl)cyclopentan-1-one hydrochloride

Cat. No. B6187681
CAS RN: 2639437-67-3
M. Wt: 211.7
InChI Key:
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Description

2-(4-Aminophenyl)cyclopentan-1-one hydrochloride, also known as 4-ACPC, is an organic compound consisting of a cyclopentanone ring with an amine group attached to the fourth carbon atom. It is a white, crystalline solid with a melting point of 162-164 °C and a molecular weight of 199.64 g/mol. 4-ACPC is used widely in scientific research applications as a reagent, reactant, or catalyst in organic synthesis, and is also used in biochemical and physiological studies.

Scientific Research Applications

2-(4-aminophenyl)cyclopentan-1-one hydrochloride is used widely in scientific research applications. It is used as a reagent, reactant, or catalyst in organic synthesis, and is also used in biochemical and physiological studies. In organic synthesis, this compound is used as a catalyst in the synthesis of substituted cyclopentanones, as well as in the synthesis of heterocyclic compounds. In biochemical and physiological studies, this compound is used as a substrate for enzymes and for studying the structure-activity relationships of drugs.

Mechanism of Action

2-(4-aminophenyl)cyclopentan-1-one hydrochloride acts as a substrate for enzymes in biochemical and physiological studies. It is believed that this compound is metabolized by enzymes in the body and that this metabolism leads to the formation of other products, such as cyclopentanone and 4-aminobenzophenone.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. This compound has also been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids, and to inhibit the activity of certain enzymes involved in the synthesis of cholesterol.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-aminophenyl)cyclopentan-1-one hydrochloride in laboratory experiments is its low cost and availability. It is also easy to use, as it is stable and can be stored at room temperature. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, and must be dissolved in a solvent such as ethanol or methanol. Additionally, this compound is toxic and should be handled with care.

Future Directions

There are several potential future directions for research into 2-(4-aminophenyl)cyclopentan-1-one hydrochloride. One potential direction is to further explore its biochemical and physiological effects, such as its effects on cytochrome P450 enzymes and its potential as an inhibitor of certain enzymes involved in the metabolism of fatty acids and cholesterol. Additionally, further research could be conducted into the potential uses of this compound in organic synthesis, such as its potential use as a catalyst in the synthesis of substituted cyclopentanones or heterocyclic compounds. Finally, research could be conducted into the potential applications of this compound in drug development, such as its potential use as a drug delivery system or as a substrate for drug metabolism.

Synthesis Methods

2-(4-aminophenyl)cyclopentan-1-one hydrochloride is typically synthesized from 2-aminobenzophenone and cyclopentanone in a two-step reaction. In the first step, 2-aminobenzophenone is reacted with cyclopentanone in the presence of an acid catalyst, such as sulfuric acid, to form an intermediate compound. In the second step, the intermediate compound is then hydrolyzed with hydrochloric acid to produce this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-aminophenyl)cyclopentan-1-one hydrochloride involves the reaction of 4-aminobenzaldehyde with cyclopentanone in the presence of a reducing agent to form 2-(4-aminophenyl)cyclopentan-1-one, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-aminobenzaldehyde", "cyclopentanone", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-aminobenzaldehyde is reacted with cyclopentanone in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 2-(4-aminophenyl)cyclopentan-1-one.", "Step 2: The resulting 2-(4-aminophenyl)cyclopentan-1-one is then reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 3: The product is isolated and purified through recrystallization or other appropriate methods." ] }

CAS RN

2639437-67-3

Molecular Formula

C11H14ClNO

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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